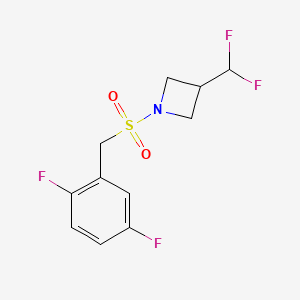

![molecular formula C13H17NO3S2 B2759824 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide CAS No. 2034257-21-9](/img/structure/B2759824.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered aromatic ring with a sulfur atom . Compounds containing a benzo[b]thiophene nucleus have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene compounds involves several steps . For example, the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of a compound with K2CO3 in DMF, followed by the addition of methyl thioglycolate . The reaction mixture is then heated, cooled, and poured on crushed ice to obtain the precipitate .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene compounds can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR of benzo[b]thiophene-2-carboxylic acid shows signals for thiophene-H and ArH .Chemical Reactions Analysis

Benzo[b]thiophene compounds can undergo various chemical reactions. For instance, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Physical And Chemical Properties Analysis

Benzo[b]thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Benzothiophene Structure and Its Applications

Scientific Field Medicinal Chemistry

Benzothiophene is a heterocyclic compound; it is a bicyclic molecule with one benzene ring and one thiophene ring . It is a core structure in various biologically active compounds and synthetic chemical raw materials .

Application Summary

Benzothiophene derivatives have been shown to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry, attracting great interest in industry as well as academia . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Methods of Application or Experimental Procedures

The synthesis of benzothiophene derivatives often involves complex chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Results or Outcomes

Benzothiophene compounds have been developed and utilized as anticancer agents . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

2-(1-benzothiophen-3-yl)ethan-1-amine hydrochloride

This compound is a derivative of benzothiophene. It’s a chemical raw material and might be used in various chemical reactions. However, the specific applications are not mentioned in the source.

(1-benzothiophen-3-yl)(2-methylcyclopropyl)methylamine

This is another benzothiophene derivative. It’s also a chemical raw material that might be used in various chemical reactions. The specific applications are not mentioned in the source.

(1-benzothiophen-3-yl)(2-methylcyclopropyl)methylamine

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S2/c1-2-7-19(16,17)14-8-12(15)11-9-18-13-6-4-3-5-10(11)13/h3-6,9,12,14-15H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKZBNZOGLIRSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate](/img/structure/B2759743.png)

![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide](/img/structure/B2759755.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)

![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)

![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)